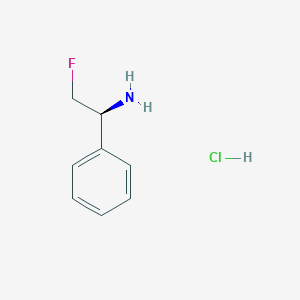

(S)-2-Fluoro-1-phenylethanamine hydrochloride

Beschreibung

(S)-2-Fluoro-1-phenylethanamine hydrochloride (CAS 886216-59-7) is a chiral amine hydrochloride salt with the molecular formula C₈H₁₁ClFN and a molecular weight of 175.631 g/mol . It features a single stereocenter at the C1 position, conferring (S)-configuration. The compound is synthesized via stereoselective nucleophilic monofluoromethylation, yielding 77% after purification, and exhibits optical activity ([α]D = +29.1 in methanol, c = 0.57) . Key spectral characteristics include IR absorption bands at 2845 cm⁻¹ (C-H stretch) and 1602 cm⁻¹ (aromatic C=C) .

As a fluorinated benzylamine derivative, it serves as a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic pathways. Its hydrochloride salt form enhances solubility and stability, making it suitable for industrial applications .

Eigenschaften

IUPAC Name |

(1S)-2-fluoro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMLEABQOBEBQU-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoro-1-phenylethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-2-Fluoro-1-phenylethanol.

Conversion to Amine: The hydroxyl group of (S)-2-Fluoro-1-phenylethanol is converted to an amine group through a series of reactions, including tosylation followed by nucleophilic substitution with an amine source.

Formation of Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique properties allow for the development of new materials with tailored functionalities .

Biology

- Biological Activity : Research indicates that this compound interacts with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This interaction suggests potential applications in neuropharmacology, including antidepressant-like effects .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, especially in developing new pharmaceuticals aimed at modulating neurotransmitter levels in the brain . Its ability to influence enzyme activity that metabolizes neurotransmitters further underscores its significance in medicinal chemistry.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and materials with unique properties, contributing to advancements in various chemical processes.

Neuroadaptations in Drug Dependence

In studies involving animal models of drug dependence, this compound has shown to induce changes in synaptic plasticity and neurotransmitter receptor expression. These findings are critical for understanding the compound's role in addiction and withdrawal processes .

Impact on Monoamines

Research has demonstrated that phenylethylamines can significantly influence monoamine levels such as serotonin and norepinephrine, which are crucial for mood regulation. The specific impact of this compound on these pathways continues to be an area of active investigation .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Neuropharmacological Effects | Potential antidepressant-like effects through monoamine modulation |

| Enzyme Interaction | Influences cytochrome P450 enzymes involved in drug metabolism |

| Interactions with Receptors | Modulates dopamine and serotonin receptor pathways |

Wirkmechanismus

The mechanism of action of (S)-2-Fluoro-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Comparison: (S)- vs. (R)-2-Fluoro-1-phenylethanamine Hydrochloride

The (R)-enantiomer (CAS 1428333-84-9) shares identical molecular weight and formula but differs in stereochemistry. While both enantiomers are commercially available, the (S)-form is priced higher (€1,892.00/500 mg ) compared to the (R)-form due to its prevalence in enantioselective syntheses . Biological activity differences are anticipated, though specific pharmacological data remain understudied.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 886216-59-7 | 1428333-84-9 |

| Optical Rotation ([α]D) | +29.1 (CH₃OH) | Not reported |

| Price (500 mg) | €1,892.00 | Market price not disclosed |

| Key Applications | Chiral synthon | Limited commercial use |

Structural Analogs: Fluorinated Benzylamine Derivatives

(S)-1-(2-Fluorophenyl)ethanamine Hydrochloride (CAS 1332832-14-0)

This analog substitutes the ethylene chain with a methyl group, reducing steric bulk.

(S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 1310923-28-4)

With a propyl chain instead of ethyl, this compound shows 98% similarity . The extended chain may enhance lipophilicity, affecting blood-brain barrier permeability .

| Compound | CAS Number | Molecular Formula | Similarity Score | Key Structural Difference |

|---|---|---|---|---|

| (S)-2-Fluoro-1-phenylethanamine hydrochloride | 886216-59-7 | C₈H₁₁ClFN | Reference | Ethylene spacer |

| (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 | C₈H₁₁ClFN | 1.00 | Methyl group substitution |

| (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | 1310923-28-4 | C₉H₁₃ClFN | 0.98 | Propyl chain extension |

Functional Group Variants: Hydrochloride Salts with Diverse Substituents

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)

A non-fluorinated analog with catechol groups, this compound (dopamine hydrochloride) is bioactive in neurotransmitter pathways. Unlike (S)-2-Fluoro-1-phenylethanamine, it lacks fluorination, reducing metabolic stability .

Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)

A structurally complex analog with a thiophene moiety, this opioid derivative highlights the role of fluorinated benzylamines in analgesia. However, its toxicity profile is poorly characterized .

| Compound | CAS Number | Molecular Formula | Key Functional Groups | Bioactivity |

|---|---|---|---|---|

| (S)-2-Fluoro-1-phenylethanamine HCl | 886216-59-7 | C₈H₁₁ClFN | Fluorine, benzylamine | Chiral intermediate |

| Dopamine HCl | 62-31-7 | C₈H₁₂ClNO₂ | Catechol, ethylamine | Neurotransmitter |

| Thiophene Fentanyl HCl | 2306823-39-0 | C₂₄H₂₆ClN₂OS | Thiophene, amide | Opioid receptor agonist |

Biologische Aktivität

(S)-2-Fluoro-1-phenylethanamine hydrochloride, also known by its CAS number 886216-59-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- IUPAC Name : (S)-2-fluoro-1-phenylethan-1-amine hydrochloride

- Molecular Formula : C8H11ClFN

- Molecular Weight : 175.63 g/mol

- Purity : 97% .

Synthesis Pathways

The synthesis of this compound typically involves several key steps, including the introduction of the fluorine substituent and the formation of the amine group. Various synthetic routes have been explored, focusing on stereoselective approaches to ensure the desired configuration is achieved efficiently .

Pharmacological Profile

This compound is structurally related to phenethylamines, which are known to interact with neurotransmitter systems in the brain. Research indicates that compounds within this class can exhibit significant activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological processes and is a target for drugs treating mood disorders and other psychiatric conditions .

Case Studies and Research Findings

-

Serotonergic Activity :

- A study examining various phenethylamines found that this compound exhibited binding affinity for 5-HT2A receptors, suggesting potential applications in mood modulation and antidepressant therapies .

- Another research highlighted that modifications in the phenethylamine structure could enhance selectivity for specific serotonin receptor subtypes, potentially leading to fewer side effects compared to non-selective agonists .

- Neuroprotective Effects :

-

Cardiovascular Safety :

- Evaluations conducted as part of drug development programs have focused on the cardiovascular implications of compounds similar to this compound. These studies emphasize the importance of monitoring cardiac function when developing serotonergic agents due to potential risks associated with valvular heart disease .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| 5-HT2A Receptor Binding | Exhibits binding affinity; potential for mood modulation therapies |

| Neuroprotective Effects | Increased survival times in hypoxia models; suggests protective mechanisms |

| Cardiovascular Safety | Requires monitoring due to risks associated with serotonergic agents |

Q & A

Q. Table 1: Key Characterization Data for this compound

| Parameter | Value/Observation | Reference |

|---|---|---|

| Enantiomeric Excess (ee) | 98% (chiral HPLC) | |

| Melting Point | 185–187°C (decomp.) | |

| Solubility | >50 mg/mL in MeOH |

Q. Table 2: Common Contaminants and Mitigation Strategies

| Contaminant | Source | Resolution Method |

|---|---|---|

| Racemic Mixture | Incomplete chiral resolution | Recrystallize with (R)-BINOL |

| Residual Dioxane | Deprotection step | Azeotropic drying with toluene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.